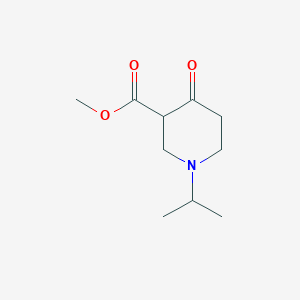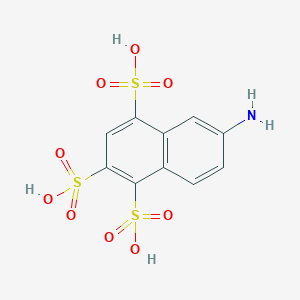
6-Aminonaphthalene-1,2,4-trisulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminonaphthalene-1,2,4-trisulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and three sulfonic acid groups. This compound is notable for its applications in various scientific fields, particularly in dye chemistry and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminonaphthalene-1,2,4-trisulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of an amino group. The process begins with the sulfonation of naphthalene using oleum or sulfur trioxide to introduce sulfonic acid groups at the desired positions. Subsequent nitration and reduction steps introduce the amino group at the 6-position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective sulfonation and nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove impurities and by-products.
化学反応の分析
Types of Reactions
6-Aminonaphthalene-1,2,4-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroxylamines or other reduced derivatives.
科学的研究の応用
6-Aminonaphthalene-1,2,4-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is employed as a fluorescent probe in biological assays due to its ability to bind to specific biomolecules and emit fluorescence.
Medicine: It is used in diagnostic assays and as a marker in medical imaging techniques.
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 6-Aminonaphthalene-1,2,4-trisulfonic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins or nucleic acids, altering their structure and function. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with polar biomolecules. The amino group can form hydrogen bonds or participate in nucleophilic reactions, contributing to the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
8-Aminonaphthalene-1,3,6-trisulfonic acid: Similar in structure but with different sulfonic acid group positions.
2-Aminonaphthalene-1,5-disulfonic acid: Contains two sulfonic acid groups and an amino group at different positions.
1-Aminonaphthalene-4-sulfonic acid: Contains a single sulfonic acid group and an amino group.
Uniqueness
6-Aminonaphthalene-1,2,4-trisulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This arrangement allows for selective interactions in chemical reactions and biological assays, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
114747-34-1 |
|---|---|
分子式 |
C10H9NO9S3 |
分子量 |
383.4 g/mol |
IUPAC名 |
6-aminonaphthalene-1,2,4-trisulfonic acid |
InChI |
InChI=1S/C10H9NO9S3/c11-5-1-2-6-7(3-5)8(21(12,13)14)4-9(22(15,16)17)10(6)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |
InChIキー |
LKRKPOYQGXPTAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C(=CC(=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


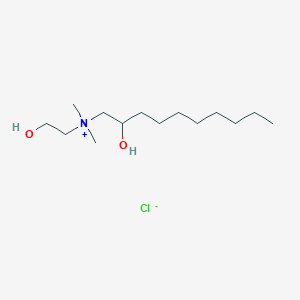
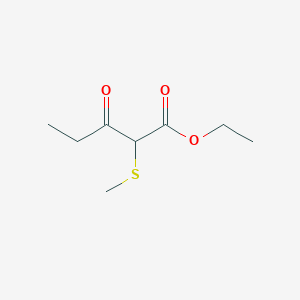
![Acetophenone, 2-[(p-nitrophenyl)imino]-](/img/structure/B14308567.png)

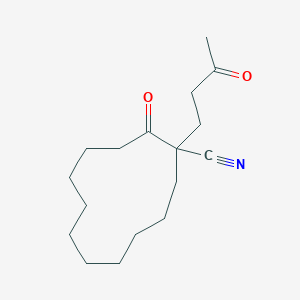
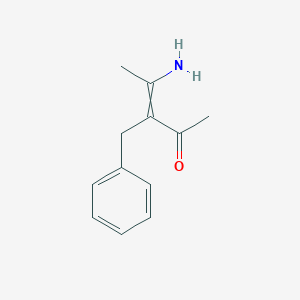
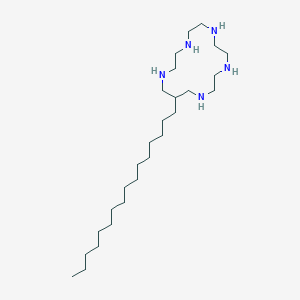
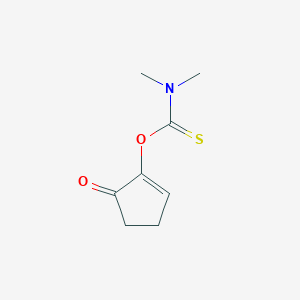
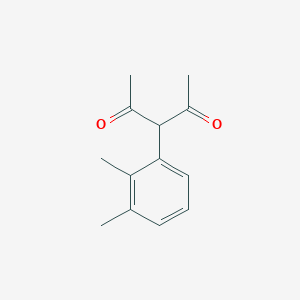
![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)

![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)
![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)
